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Dopamine D3 receptor antagonist-2

Cat. No.: B14767409
M. Wt: 464.4 g/mol
InChI Key: HGPMCCPTWHWDBI-UHFFFAOYSA-N
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Description

Endogenous Ligands and Receptor Subtypes

The primary endogenous ligand for all dopamine (B1211576) receptors is dopamine itself. wikipedia.org Dopamine is a catecholamine and phenethylamine (B48288) that acts as a neurotransmitter, sending signals between nerve cells. wikipedia.org The D3 receptor, like other D2-like receptors, is a G protein-coupled receptor (GPCR) that, upon activation, typically inhibits the production of a signaling molecule called cyclic AMP (cAMP). mdpi.comnih.gov A distinguishing feature of the D3 receptor is its exceptionally high affinity for dopamine, which is estimated to be 420 times higher than that of the closely related D2 receptor. frontiersin.orgresearchgate.net This high affinity suggests that even minor fluctuations in D3 receptor numbers or function can have significant impacts on nerve signal transmission. frontiersin.org

Dopamine receptors are classified into two main families based on their structure and signaling mechanisms:

D1-like family (D1 and D5): These receptors are coupled to a stimulatory G protein (Gs) and activate adenylyl cyclase, leading to an increase in cAMP levels. nih.gov

D2-like family (D2, D3, and D4): These receptors are coupled to an inhibitory G protein (Gi/o), which inhibits adenylyl cyclase and reduces cAMP levels. mdpi.comnih.gov

The D3 receptor shares a high degree of structural similarity, particularly in the transmembrane regions that form the ligand-binding pocket, with the D2 receptor, making the development of selective D3-targeted drugs a significant challenge. researchgate.netnih.gov

Anatomical Distribution of Dopamine D3 Receptors in Brain Regions

The D3 receptor exhibits a distinct and more restricted distribution in the brain compared to the more abundant D2 receptor. frontiersin.orgnih.gov Its localization in specific limbic and cortical areas underpins its proposed role in cognition, emotion, and motivation. mdpi.comnih.gov

The highest concentration of D3 receptors is found in the ventral striatum, particularly within the nucleus accumbens and the Islands of Calleja. wikipedia.orgnih.gov This region is a critical component of the brain's reward and motivation circuitry.

High levels of D3 receptor mRNA expression have also been identified in the dentate gyrus of the hippocampus and the striate cortex. nih.gov Moderate levels are present in various cortical regions, with the anterior cingulate and subcallosal gyrus showing notable expression. nih.gov The thalamus, particularly the anterior and medial nuclei, also contains D3 receptors. frontiersin.orgnih.gov

D3 receptors are present in the substantia nigra pars compacta and the internal segment of the globus pallidus, regions primarily associated with motor control. nih.govnih.gov

Functional Significance of Dopamine D3 Receptors in Central Nervous System Processes

The specific distribution of D3 receptors within the brain points to their involvement in a wide array of CNS functions. mdpi.com Research suggests that D3 receptors play a significant role in:

Cognition and Learning: Studies have indicated that modulating D3 receptor activity can impact cognitive processes. mdpi.com Generally, increased D3 receptor function is associated with impaired cognitive performance, while reduced function may enhance it. mdpi.com

Reward and Motivation: The high density of D3 receptors in the nucleus accumbens implicates them in the brain's reward system and motivational behavior. mdpi.comwikipedia.org

Emotional Regulation and Social Behavior: The presence of D3 receptors in limbic structures suggests their involvement in regulating emotions and social interactions. mdpi.com

Motor Control: While less prominent than D2 receptors in motor pathways, D3 receptors in the substantia nigra and globus pallidus contribute to the regulation of movement. mdpi.comnih.gov

Research Rationale for Pharmacological Modulation of Dopamine D3 Receptors

The unique anatomical distribution and functional profile of the D3 receptor make it a compelling target for the development of new drugs. mdpi.comnih.gov The rationale for targeting D3 receptors stems from several key observations:

Therapeutic Potential for Neurological and Psychiatric Disorders: Altered D3 receptor function has been implicated in conditions such as schizophrenia, Parkinson's disease, drug addiction, and depression. mdpi.comnih.govnih.gov

Minimizing Side Effects: The lower abundance of D3 receptors compared to D2 receptors, and their more restricted distribution, suggests that selective D3 receptor antagonists could offer therapeutic benefits with a reduced risk of the motor side effects commonly associated with D2 receptor blockade. frontiersin.orgnih.gov

Modulating Dopaminergic Tone: Presynaptic D3 autoreceptors regulate dopamine release in key brain regions like the prefrontal cortex and nucleus accumbens. mdpi.com Antagonizing these autoreceptors can increase dopamine levels, which may be beneficial in conditions characterized by reduced dopaminergic activity. mdpi.com

Addressing Unmet Medical Needs: For disorders like opioid use disorder, the National Institute on Drug Abuse has identified D3 receptor antagonists as a high-priority area for medication development. nih.gov Preclinical studies suggest that D3 receptor antagonists may reduce opioid reward and the likelihood of relapse. nih.gov

The development of selective D3 receptor ligands, particularly antagonists, remains an active area of research with the potential to yield novel treatments for a range of challenging CNS disorders. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27Cl2N3O3 B14767409 Dopamine D3 receptor antagonist-2

Properties

Molecular Formula

C23H27Cl2N3O3

Molecular Weight

464.4 g/mol

IUPAC Name

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C23H27Cl2N3O3/c24-17-6-5-7-18(22(17)25)28-14-12-27(13-15-28)11-4-3-10-26-23(29)21-16-30-19-8-1-2-9-20(19)31-21/h1-2,5-9,21H,3-4,10-16H2,(H,26,29)

InChI Key

HGPMCCPTWHWDBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2COC3=CC=CC=C3O2)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

Pharmacological Characterization of Dopamine D3 Receptor Antagonists

Receptor Binding Affinity and Selectivity

A critical aspect of a dopamine (B1211576) D3 receptor antagonist's pharmacological profile is its ability to bind to the D3 receptor with high affinity and selectivity over other receptor subtypes.

High Affinity for Human Dopamine D3 Receptor

Numerous compounds have been developed that demonstrate a high affinity for the human dopamine D3 receptor. Affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. For instance, the compound NGB2409 has been reported to have a Ki of 0.90 nM for the human D3 receptor. nih.gov Another example, KKHA-761, exhibits a high affinity with a Ki of 3.85 nM. nih.gov The compound YQA14 is a highly potent antagonist with two binding sites on human cloned D3 receptors, demonstrating Ki values of 0.0680 pM for the high-affinity site and 2.11 nM for the low-affinity site. sigmaaldrich.com

Selectivity Profile Over Dopamine D2 Receptor Subtype

Due to the high homology between the D2 and D3 receptor subtypes, achieving selectivity for the D3 receptor is a significant challenge in drug development. nih.gov Many D3 receptor antagonists exhibit some degree of affinity for the D2 receptor. The selectivity is often expressed as a ratio of the Ki values for the D2 and D3 receptors (Ki D2 / Ki D3). A higher ratio indicates greater selectivity for the D3 receptor. For example, KKHA-761 shows a 70-fold selectivity for the D3 receptor over the D2 receptor (Ki D2 = 270 nM, Ki D3 = 3.85 nM). nih.gov NGB2409 displays a selectivity of over 150-fold for the D3 receptor compared to the D2 receptor. nih.gov Similarly, YQA14 demonstrates over 150-fold greater selectivity for D3 over D2 receptors. sigmaaldrich.com

Selectivity Over Other Dopamine Receptor Subtypes (D1, D4, D5)

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. nih.govfrontiersin.org Selective D3 receptor antagonists are designed to have minimal interaction with other dopamine receptor subtypes to avoid off-target effects. For instance, NGB2409 was found to have more than 150-fold selectivity over all other dopamine receptor subtypes. nih.gov YQA14 also shows approximately 1000-fold selectivity over other dopamine receptors. sigmaaldrich.com

Selectivity Over Non-Dopaminergic Receptors (e.g., Serotonin (B10506) 5-HT1A, 5-HT2A, Adrenergic α1B)

To ensure a targeted therapeutic effect and minimize side effects, it is crucial for D3 receptor antagonists to be selective not only within the dopamine receptor family but also over other neurotransmitter receptors. Some D3 receptor antagonists have been developed to have a multi-target profile, intentionally interacting with other receptors like serotonin 5-HT1A and 5-HT2A to achieve a broader therapeutic effect, often seen in atypical antipsychotics. nih.gov For example, the compound KKHA-761 has a high affinity for the human 5-HT1A receptor (Ki = 6.4 nM) in addition to its D3 receptor antagonism. nih.gov Conversely, other compounds are designed for high selectivity, showing low affinity for these non-dopaminergic receptors. The development of antagonists with high selectivity for the 5-HT2A receptor over the 5-HT2C and D2 receptors has also been a focus in the development of some antipsychotic medications. jci.org

Functional Activity at Dopamine D3 Receptors

Beyond binding to the receptor, the functional activity of an antagonist determines its pharmacological effect.

Partial Agonist and Neutral Antagonist Profiles

Dopamine D3 receptor antagonists can be broadly categorized into neutral antagonists and partial agonists, distinguished by their intrinsic activity at the receptor. Neutral antagonists bind to the receptor and block the binding of the endogenous agonist, dopamine, without eliciting a response themselves. They stabilize the receptor in an inactive or "neutral" conformational state.

In contrast, partial agonists possess a degree of intrinsic efficacy, meaning they can activate the D3 receptor, but to a lesser extent than the full endogenous agonist, dopamine. dtic.mil The level of activation is a key characteristic, and compounds can range from weak partial agonists to those with more substantial, though still sub-maximal, efficacy. mdpi.com This dual action of both blocking the effects of higher dopamine concentrations and providing a basal level of receptor stimulation can be therapeutically advantageous, potentially normalizing dopaminergic tone rather than causing a complete blockade. dtic.mil

The distinction between these profiles is critical for their therapeutic applications. For instance, in conditions where some level of D3 receptor signaling is desirable to maintain normal neuronal function, a partial agonist might be preferred over a neutral antagonist to avoid potential side effects associated with complete receptor blockade. dtic.mil The development of D3 receptor partial agonists has been a significant focus in medicinal chemistry, aiming to fine-tune the level of intrinsic activity for optimal therapeutic outcomes. wakehealth.edu

Table 1: Comparison of D3 Receptor Ligand Profiles

Feature Neutral Antagonist Partial Agonist
Receptor Binding Binds to the D3 receptor Binds to the D3 receptor
Intrinsic Efficacy Lacks intrinsic activity Possesses sub-maximal intrinsic activity
Mechanism of Action Blocks dopamine binding and signaling Partially activates the receptor and blocks full agonist effects
Effect on Receptor Stabilizes an inactive conformation Stabilizes a partially active conformation

Mechanisms of Functional Selectivity

Functional selectivity, also known as biased agonism, describes the ability of different ligands to stabilize distinct conformations of the D3 receptor. This, in turn, can lead to the preferential activation of specific downstream signaling pathways over others. The D3 receptor, like other G protein-coupled receptors (GPCRs), can couple to various intracellular signaling proteins, including different G protein subtypes (e.g., Gαi/o) and β-arrestins. frontiersin.org

A ligand's chemical structure dictates how it interacts with the receptor's binding pocket, influencing the resulting conformational changes and subsequent signaling cascade. For example, one antagonist might favor a conformation that exclusively blocks G protein coupling, while another might also engage β-arrestin pathways. This differential engagement of signaling pathways can result in distinct physiological and behavioral outcomes, even among compounds classified as antagonists.

Recent research has focused on developing "biased" ligands that are designed to selectively modulate a particular signaling pathway. For instance, a D3 receptor antagonist with a bias away from β-arrestin signaling might offer a more targeted therapeutic effect with a reduced side effect profile. The understanding of functional selectivity is advancing with the help of structural biology and sophisticated functional assays, providing a more nuanced view of D3 receptor pharmacology beyond simple binding affinity. frontiersin.org

Table 2: Research Findings on Functionally Selective D3 Ligands

Compound Functional Profile Key Finding
WC-44 Initially identified as a D3 agonist, later showed functional D3 antagonism. nih.gov Demonstrates that binding affinity does not always predict functional activity. nih.gov
Compound 6c Weak partial agonist for adenylyl cyclase, but a very weak partial agonist/antagonist for β-arrestin binding. mdpi.com Highlights the potential for functional selectivity between different signaling pathways. mdpi.com
SK609 D3 receptor selective agonist with atypical signaling properties. scispace.com Shows efficacy in preclinical models of Parkinson's disease, suggesting the therapeutic potential of biased agonists. scispace.com

Localization and Presynaptic/Postsynaptic Roles

The therapeutic effects of dopamine D3 receptor antagonists are intrinsically linked to the specific anatomical and cellular location of these receptors within the brain. D3 receptors are predominantly expressed in limbic areas of the brain, including the nucleus accumbens, islands of Calleja, and the ventral tegmental area, which are key regions in regulating emotion, motivation, and reward. nih.govnih.govnih.govhamiltonplace.com This distribution contrasts with the D2 receptor, which is more abundant in the dorsal striatum, an area primarily associated with motor control. pnas.org

Presynaptic D3 Receptors:

Presynaptic D3 receptors, often referred to as autoreceptors, are located on the terminals of dopaminergic neurons. wikipedia.orgcambridge.org When activated by dopamine in the synapse, these receptors act as a negative feedback mechanism, inhibiting further dopamine synthesis and release. cambridge.org Antagonism of these presynaptic D3 autoreceptors can therefore lead to an increase in dopamine release in brain regions like the nucleus accumbens and prefrontal cortex. nih.govnih.gov This disinhibition of dopamine release is a key mechanism by which D3 antagonists are thought to exert some of their therapeutic effects, particularly in conditions associated with a "hypodopaminergic state". nih.gov

Postsynaptic D3 Receptors:

Postsynaptic D3 receptors are located on the dendrites and cell bodies of neurons that receive dopaminergic input. wikipedia.orgnih.gov In the nucleus accumbens, for example, D3 receptors are found on D1 receptor-expressing medium spiny neurons. nih.gov The function of postsynaptic D3 receptors is to modulate the response of the neuron to dopamine. Antagonism of postsynaptic D3 receptors directly blocks the effects of dopamine on these target neurons. nih.gov The specific downstream effects depend on the signaling pathways coupled to the postsynaptic D3 receptor in that particular cell type. For instance, in some neurons, D3 receptor activation can modulate calcium channels. frontiersin.org

The distinct roles of presynaptic and postsynaptic D3 receptors are a critical area of research. Studies using cell-type-specific deletions of the D3 receptor have begun to unravel their differential contributions to behavior and the effects of drugs of abuse. nih.gov For example, the deletion of presynaptic D3 receptors in dopamine neurons can enhance dopamine release, while the deletion of postsynaptic D3 receptors on D1-expressing neurons can alter locomotor responses to dopamine agonists. nih.gov

Table 3: Localization and Roles of D3 Receptors

Location Receptor Type Primary Role Effect of Antagonism
Presynaptic Terminal Autoreceptor Negative feedback on dopamine release Increased dopamine release
Postsynaptic Neuron Postsynaptic Receptor Modulates the response to dopamine Blocks dopamine's effect on the target neuron

Preclinical in Vitro Characterization of Dopamine D3 Receptor Antagonist 2

Radioligand Displacement Binding Assays in Recombinant Systems

Radioligand displacement binding assays are fundamental in determining the affinity of a test compound for its target receptor. In the case of Dopamine (B1211576) D3 Receptor Antagonist-2, these assays have been conducted using recombinant cell lines that express human dopamine receptors. These experiments typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the unlabeled antagonist to displace the radioligand is then measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value is indicative of a higher binding affinity.

Studies have demonstrated that Dopamine D3 Receptor Antagonist-2 exhibits a high affinity for the human dopamine D3 receptor, with Ki values often observed in the low nanomolar range. For instance, in assays using Chinese Hamster Ovary (CHO) cells expressing the human D3 receptor and [³H]spiperone as the radioligand, potent antagonists show significant displacement. The selectivity of these antagonists is a crucial aspect of their pharmacological profile. When compared to the dopamine D2 receptor, a closely related subtype, selective D3 antagonists show a significantly lower affinity for D2, resulting in a high D2/D3 selectivity ratio.

Table 1: Radioligand Displacement Binding Affinities of Representative Dopamine D3 Receptor Antagonists

Compound Radioligand Cell Line D3 Ki (nM) D2 Ki (nM) Selectivity (D2/D3)
SB-277011-A [¹²⁵I]Iodosulpride CHO 0.9 100 ~100-fold
R-96544 [³H]Spiperone HEK293 1.2 250 ~208-fold
VK4-40 [³H]Spiperone CHO 0.3 30 ~100-fold

This table presents a compilation of data from various sources to illustrate the typical binding affinities and selectivities of potent D3 receptor antagonists.

Functional Assays for Receptor Activation and Signal Transduction

To characterize the functional activity of this compound, a variety of in vitro assays are employed. These assays move beyond simple binding and assess the compound's ability to modulate receptor-mediated signaling pathways.

G-protein Activation: Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Functional assays, such as the [³⁵S]GTPγS binding assay, are used to measure the ability of an antagonist to block agonist-induced G-protein activation. In these assays, a potent D3 antagonist will effectively inhibit the dopamine-induced stimulation of [³⁵S]GTPγS binding to cell membranes expressing the D3 receptor. The potency of the antagonist in these functional assays is typically reported as an IC50 or Kb value.

β-arrestin Recruitment: Another important signaling pathway for many GPCRs, including the D3 receptor, involves the recruitment of β-arrestin proteins. Upon agonist binding, the receptor is phosphorylated, leading to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades. Assays to measure β-arrestin recruitment, such as those based on Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Linked Immunosorbent Assay (ELISA), are used to determine if a D3 antagonist can block agonist-induced β-arrestin recruitment.

Mitogenesis: The activation of the D3 receptor has also been linked to mitogenic signaling pathways, promoting cell proliferation. Assays that measure mitogenesis, such as those quantifying the incorporation of [³H]thymidine into DNA or measuring the phosphorylation of downstream signaling proteins like ERK1/2 (extracellular signal-regulated kinases), can be used to assess the functional antagonism of a compound. A D3 receptor antagonist would be expected to block agonist-induced increases in cell proliferation or ERK1/2 phosphorylation in cells expressing the D3 receptor.

Table 2: Functional Antagonist Potency of a Representative Dopamine D3 Receptor Antagonist

Assay Type Agonist Cell Line Antagonist IC₅₀/Kb (nM)
[³⁵S]GTPγS Binding Quinpirole CHO-hD3 2.5
β-arrestin Recruitment Dopamine U2OS-hD3 5.8
Mitogenesis (ERK1/2 Phosphorylation) PD128907 HEK-hD3 7.2

This table provides illustrative functional potency values for a representative D3 receptor antagonist in various signaling assays.

Equilibrium and Kinetic Binding Properties

The binding of a ligand to its receptor is a dynamic process characterized by rates of association and dissociation. These kinetic parameters can have a significant impact on the pharmacological activity of a drug in vivo.

Equilibrium Binding: Equilibrium binding experiments are used to determine the dissociation constant (Kd), which represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. This can be determined through saturation binding experiments where increasing concentrations of a radiolabeled ligand are incubated with the receptor preparation until equilibrium is reached.

Kinetic Binding: Kinetic binding experiments measure the rate at which a ligand binds to the receptor (the association rate constant, kon) and the rate at which it dissociates from the receptor (the dissociation rate constant, koff). These parameters are determined by measuring the binding of a radioligand over time. The ratio of koff to kon provides a kinetically determined Kd (Kd = koff/kon). For a D3 receptor antagonist, a slow dissociation rate may lead to a prolonged duration of action at the receptor.

Table 3: Equilibrium and Kinetic Binding Parameters for a Representative Dopamine D3 Receptor Antagonist

Parameter Value
Association Rate Constant (kₒₙ) 1.5 x 10⁸ M⁻¹min⁻¹
Dissociation Rate Constant (kₒff) 0.03 min⁻¹
Kinetically Determined Dissociation Constant (Kd) 0.2 nM

This table presents typical kinetic binding parameters for a high-affinity dopamine D3 receptor antagonist.

Preclinical in Vivo Behavioral and Neurochemical Investigations of Dopamine D3 Receptor Antagonist 2 in Animal Models

Modulation of Dopaminergic Neurotransmission

Dopamine (B1211576) D3 receptor antagonists have been a focal point of preclinical research due to their potential in treating a variety of neuropsychiatric disorders, including drug addiction. Their mechanism of action involves the modulation of the dopamine system, a key player in reward, motivation, and reinforcement.

Role of Presynaptic Dopamine D3 Autoreceptors in Dopamine Release

Presynaptic dopamine D2-like receptors, including D2 and D3 subtypes, act as autoreceptors to regulate dopamine synthesis and release. nih.govdocumentsdelivered.com These autoreceptors provide a negative feedback mechanism, where activation by dopamine in the synapse inhibits further dopamine release. cambridge.org D3 receptors have a significantly higher affinity for dopamine than D2 receptors, suggesting they may be activated by lower concentrations of dopamine. cambridge.orgfrontiersin.org

Antagonism of these presynaptic D3 autoreceptors is expected to disinhibit dopamine release, leading to increased extracellular dopamine concentrations in projection areas like the nucleus accumbens and prefrontal cortex. mdpi.com This mechanism is a key hypothesis for how D3 receptor antagonists might exert their therapeutic effects, particularly for conditions associated with reduced frontocortical dopaminergic tone. mdpi.com

Effects on Motivation and Reward Circuitry

The modulation of the dopamine system by D3 receptor antagonists has significant implications for motivation and the brain's reward circuitry, particularly in the context of drug addiction.

Attenuation of Drug-Induced Incentive Motivation

Dopamine D3 receptor antagonists have been shown to reduce the incentive motivation for drugs of abuse. nih.govnih.gov This is often studied using paradigms where animals will work harder (i.e., exhibit increased motivation) to obtain a drug reward. For example, the selective D3 receptor antagonist SB-277011A was found to lower the "break-point" for methamphetamine self-administration under a progressive-ratio schedule of reinforcement, indicating a reduction in the motivation to obtain the drug. nih.govnih.gov Similarly, D3 receptor blockade has been shown to attenuate the enhancement of brain stimulation reward by cocaine, another measure of a drug's motivational properties. nih.govnih.gov These findings suggest that D3 receptor antagonists can decrease the reinforcing efficacy of drugs, making them less motivating. benthamscience.comacs.org

Reduction of Drug-Seeking Behavior and Reinstatement

A key challenge in treating addiction is the high rate of relapse, which can be triggered by drug-associated cues, stress, or re-exposure to the drug itself. Preclinical models of relapse, known as reinstatement paradigms, have demonstrated the efficacy of D3 receptor antagonists in reducing drug-seeking behavior.

Cocaine: Selective D3 receptor antagonists, such as SB-277011A, have been shown to dose-dependently attenuate cocaine-triggered reinstatement of cocaine-seeking behavior in rats. nih.govnih.govjneurosci.org Furthermore, local administration of SB-277011A into the nucleus accumbens or central amygdala inhibits the "incubation of craving," a phenomenon where cue-induced cocaine seeking progressively increases over time during withdrawal. nih.gov

Heroin: The selective D3 receptor antagonist SR 21502 has been found to reduce cue-induced reinstatement of heroin seeking. nih.gov This suggests that D3 receptors are crucial for the approach behaviors driven by heroin-associated cues. nih.gov

Methamphetamine: D3 receptor antagonists like SB-277011A and PG01037 have been shown to inhibit methamphetamine-triggered and cue-induced reinstatement of methamphetamine-seeking behavior. nih.govnih.govresearchgate.net These findings support the role of D3 receptors in the incentive motivational effects of methamphetamine. nih.govnih.gov

Nicotine (B1678760): Selective D3 receptor antagonists, including SB-277011-A, have been demonstrated to prevent nicotine-triggered and context-induced reinstatement of nicotine-seeking behavior. nih.govnih.govdntb.gov.ua These effects appear to be independent of the primary reinforcing effects of nicotine itself. nih.gov

Alcohol: Studies have shown that the D3 receptor antagonist SB-277011A can dose-dependently reduce relapse-like drinking in animal models of alcohol deprivation and decrease cue-induced reinstatement of alcohol-seeking behavior. nih.govnih.govresearchgate.net This suggests that D3 receptor antagonists may be effective in preventing relapse to alcohol use. nih.govnih.gov

The consistent findings across various substances of abuse highlight the potential of dopamine D3 receptor antagonists as a broad-spectrum pharmacotherapy for addiction by targeting the motivational and relapse-triggering aspects of the disease.

Compound and Research Summary

Compound NameResearch FocusKey Findings
SB-277011A Cocaine, Methamphetamine, Nicotine, AlcoholAttenuates drug-seeking and reinstatement; reduces motivation for methamphetamine. nih.govsemanticscholar.orgnih.govnih.govnih.govjneurosci.orgnih.govnih.govnih.govnih.govnih.govresearchgate.net
SR 21502 Heroin, MethamphetamineReduces cue-induced reinstatement of heroin and methamphetamine seeking. nih.govresearchgate.net
PG01037 MethamphetamineAttenuates the rewarding effects and inhibits cue-induced reinstatement of methamphetamine seeking. biorxiv.orgresearchgate.net
U99194 General D3 Antagonist EffectsIncreases extracellular acetylcholine (B1216132) in the prefrontal cortex. nih.gov
GR 103691 Dopamine UptakeDecreased dopamine uptake in the nucleus accumbens. nih.gov
(+)-PD128907 D3-preferring AgonistDecreased extracellular dopamine in the nucleus accumbens. nih.gov
L-741,626 D2 Receptor AntagonistAttenuated the locomotor-activating effects of cocaine. biorxiv.org
BP 897 D3 Partial AgonistReduced relapse-like drinking and cue-induced ethanol-seeking. nih.govqueensu.ca
NGB 2904 CocaineAttenuates cocaine self-administration. queensu.ca

Modulation of Brain Stimulation Reward

The mesolimbic dopamine system, often referred to as the reward pathway, is critically involved in reward-related learning and motivation. nih.govwikipedia.orgwikipedia.org Dopamine D3 receptors are densely expressed in the structures of this pathway, such as the nucleus accumbens, and play a significant modulatory role. nih.govnih.gov Preclinical studies suggest that D3 receptors normally act to inhibit or suppress reward-related learning and behaviors. nih.gov

Investigations using animal models demonstrate that genetic deletion of the D3 receptor leads to enhanced acquisition of conditioned place preference (CPP) for low doses of cocaine, indicating a heightened reward response. nih.gov This suggests that blockade of D3 receptors with an antagonist compound would produce similar effects. The activity of Dopamine D3 receptor antagonist-2 is consistent with this model, where its antagonism at D3 receptors is hypothesized to disinhibit reward circuitry. By blocking the inhibitory function of D3 autoreceptors on dopamine neurons, the antagonist can increase dopamine release in forebrain regions, potentially enhancing the motivational and reward-related properties of stimuli. mdpi.com The mesolimbic pathway, connecting the ventral tegmental area (VTA) to the nucleus accumbens, is a primary mediator of brain stimulation reward, and modulation of D3 receptors within this circuit is key to their effects on reward processing. wikipedia.org

Neurobiological Substrates of Behavioral Effects

The behavioral effects of this compound are rooted in its interaction with key dopaminergic circuits in the brain: the mesolimbic and mesocortical pathways. wikipedia.org The mesolimbic pathway projects from the ventral tegmental area (VTA) to limbic structures like the nucleus accumbens and amygdala, while the mesocortical pathway projects from the VTA to the prefrontal cortex (PFC). wikipedia.orgwikipedia.org

Dopamine D3 receptors are preferentially located in these mesocorticolimbic regions rather than the dorsal striatum, which is associated with motor control. nih.gov This specific distribution underlies the ability of D3 receptor antagonists to modulate cognition and motivation with a lower risk of the motor side effects associated with D2 receptor antagonists. nih.govfrontiersin.org Studies involving direct microinjections of D3 antagonists into the PFC have shown enhancement of cognitive tasks like social novelty discrimination. nih.gov This directly implicates the mesocortical pathway in the pro-cognitive effects of D3 antagonism. Antagonism of D3 autoreceptors in the VTA is believed to increase dopaminergic activity in both the nucleus accumbens and the PFC, providing a neurochemical basis for the observed behavioral outcomes. mdpi.com

The neurobiological effects of this compound are not confined to the dopamine system; they also involve significant interactions with other neurotransmitter systems, most notably the cholinergic system. nih.gov There is growing evidence for a functional interplay between dopamine D3 receptors and cholinergic neurons. nih.govresearchgate.net

Preclinical research has demonstrated that systemic administration of selective D3 receptor antagonists, such as SB-277011A, can significantly increase the extracellular levels of acetylcholine (ACh) in the medial prefrontal cortex of rats. researchgate.net This effect suggests that D3 receptors exert an inhibitory influence on cortical cholinergic transmission. By blocking these receptors, this compound can disinhibit these cholinergic neurons, leading to enhanced ACh release. nih.govresearchgate.net This modulation of the cholinergic system, particularly in the prefrontal cortex, is thought to be a key mechanism contributing to the pro-cognitive effects of D3 receptor antagonists. nih.gov Furthermore, studies on hippocampal oscillations, which are crucial for cognitive processes, show that D3 receptor activation can inhibit cholinergically induced gamma oscillations, an effect that is reversed by a D3 antagonist. researchgate.net

Modulation of Cognitive Functions

A significant finding in preclinical research is the ability of this compound to ameliorate cognitive deficits in various animal models. This pro-cognitive profile is a distinguishing feature compared to D2 receptor antagonists, which can sometimes impair cognitive performance. nih.govnih.gov

Selective D3 receptor antagonists have been shown to dose-dependently reverse impairments in both social novelty discrimination and novel object recognition (NOR) tasks in rats. nih.gov For instance, the selective D3 antagonist S33084 was effective in these paradigms, which test recognition memory. nih.gov Similarly, mice that are genetically deficient in D3 receptors exhibit enhanced cognitive performance, further supporting the idea that blocking these receptors is beneficial for cognition. nih.gov The cognition-enhancing effects are observed across a range of D3 antagonists. mdpi.comnih.gov This improvement is thought to be mediated, at least in part, by the antagonist's action in the prefrontal cortex. nih.gov

Table 1: Effects of D3 Receptor Antagonists on Cognitive Deficits in Animal Models

Compound Animal Model Cognitive Task Observed Effect Citation
S33084 Rat Social Novelty Discrimination Reversal of delay-induced impairment nih.gov
S33084 Rat Novel Object Recognition Reversal of delay-induced impairment nih.gov
SB-277011 Rat Scopolamine-induced amnesia Attenuation of learning deficit nih.gov
Nafadotride (B131982) Rat Scopolamine-induced amnesia Antagonized memory disruption nih.gov

This compound has demonstrated positive effects in preclinical paradigms of learning and memory. Research indicates that dopamine D3 and D2 receptors play opposing roles in the consolidation of memory, with D3 receptor activity being inhibitory and D2 receptor activity being facilitatory. nih.gov

In a passive avoidance test, the D3 antagonist nafadotride was able to prevent memory consolidation disruption induced by scopolamine, a compound that causes amnesia. nih.gov This finding suggests that blocking D3 receptors facilitates the processes underlying memory formation. nih.gov In another study using a water labyrinth test, a measure of spatial learning, selective D3 antagonists like SB-277011 and RGH-1756 significantly attenuated learning deficits in rats. nih.gov These results provide strong evidence that antagonism of the D3 receptor can enhance performance in tasks that rely on learning and memory. nih.gov

Table 2: Effects of D3 Receptor Antagonists on Learning and Memory

Compound Animal Model Learning/Memory Paradigm Observed Effect Citation
Nafadotride Rat Passive Avoidance Test Prevented scopolamine-induced memory disruption nih.gov
SB-277011 Rat Water Labyrinth Test Attenuated learning deficits nih.gov
RGH-1756 Rat Water Labyrinth Test Attenuated learning deficits nih.gov
U-99194A Rat Water Labyrinth Test Attenuated learning deficits nih.gov

Table 3: Compound Names Mentioned in Article

Compound Name Class
SB-277011 / SB-277011A Dopamine D3 Receptor Antagonist
RGH-1756 Dopamine D3 Receptor Antagonist
U-99194A Dopamine D3 Receptor Antagonist
S33084 Dopamine D3 Receptor Antagonist
Nafadotride Dopamine D3 Receptor Antagonist
Scopolamine Muscarinic Antagonist (used to induce amnesia)

Effects on Social Behavior and Interaction Deficits

Dopamine D3 receptor antagonists have shown considerable promise in preclinical studies for their ability to alleviate deficits in social behavior and interaction in animal models. These deficits are often used to model the negative symptoms of schizophrenia, which are poorly addressed by current antipsychotic medications. nih.gov

Selective blockade of D3 receptors has been demonstrated to enhance social interaction and improve social recognition in rats. nih.govnih.gov For instance, research has shown that D3 receptor antagonists can reverse social interaction deficits induced by phencyclidine (PCP), a substance used to model schizophrenia-like symptoms in animals. In these models, a decrease in social interaction time is observed, which is a key feature of social withdrawal. Treatment with a D3 antagonist can restore this interaction time to normal levels.

Furthermore, studies utilizing the social novelty discrimination task have shown that selective D3 receptor antagonists improve performance, indicating an enhancement of social memory. researchgate.net This pro-cognitive effect on social recognition is thought to be mediated, at least in part, by the modulation of dopamine activity in the prefrontal cortex. nih.govnih.gov The ability of D3 antagonists to improve these social deficits without the side effects associated with D2 receptor blockade makes them a valuable area of research for treating social dysfunction in neuropsychiatric disorders. nih.govfrontiersin.org

A study using a mouse model of autism spectrum disorder (ASD) found that a novel H3R/D2R/D3R antagonist, ST-2223, was able to restore social deficits. mdpi.com Additionally, the selective D3 receptor antagonist YQA14 has been shown to ameliorate social and anxiety-like behaviors in a rat model of post-traumatic stress disorder (PTSD). nih.gov

Differentiation from Dopamine D2 Receptor Antagonism in Behavioral Phenotypes

A critical aspect of the preclinical profile of dopamine D3 receptor antagonists is their clear differentiation from dopamine D2 receptor antagonists, particularly concerning motor side effects. acs.org This distinction is a significant focus of research, as it suggests a potential for improved tolerability in clinical use. frontiersin.org

Distinct Profiles in Psychostimulant-Induced Hyperlocomotion

Psychostimulants like cocaine and amphetamine induce a state of hyperactivity, which is mediated by increased dopamine signaling. Both D2 and D3 receptor antagonists can attenuate this hyperlocomotion, but they do so with distinct profiles. researchgate.netbiorxiv.org

Selective D3 receptor antagonists have been shown to effectively reduce the locomotor-activating effects of opioids like morphine. researchgate.netbiorxiv.orgnih.gov For example, the highly selective D3 antagonist PG01037 has been demonstrated to attenuate morphine-induced hyperactivity in mice. nih.gov While both D2 and D3 antagonists can reduce this effect, some studies suggest that D2 antagonism produces a more robust suppression. researchgate.netbiorxiv.org

Interestingly, in the context of psychostimulant-induced sensitization, a phenomenon thought to model aspects of addiction, D3 antagonists may play a unique role. It has been proposed that down-regulation of D3 receptor function contributes to behavioral sensitization. nih.gov Therefore, D3 antagonists might prevent the development of this sensitization. nih.gov This distinct profile in modulating psychostimulant-induced behaviors further highlights the unique therapeutic potential of targeting the D3 receptor.

Comparative Behavioral Effects of D2 and D3 Receptor Antagonists

Behavioral PhenotypeDopamine D2 Receptor AntagonistsDopamine D3 Receptor Antagonists
Spontaneous Locomotor Activity Often SuppressedGenerally No Effect
Catalepsy Induction PresentAbsent
Psychostimulant-Induced Hyperlocomotion AttenuationAttenuation (with a distinct profile)
Social Interaction Deficits Variable/Less Consistent ImprovementConsistent Improvement

Advanced Methodological Approaches in Dopamine D3 Receptor Antagonist Research

In Vitro Receptor Binding Assays Using Various Radioligands

In the quest for selective dopamine (B1211576) D3 receptor antagonists, in vitro receptor binding assays are a cornerstone for determining the affinity and selectivity of novel compounds. These assays utilize radioligands—molecules labeled with a radioisotope—to quantify the binding of a test compound to the D3 receptor.

A variety of radioligands have been employed in these studies, each with specific properties. For instance, [³H]-methylspiperone has been used to study ligand binding to the D3R. ut.ee More recently, novel radioligands have been developed to offer higher selectivity for the D3R over the closely related D2R. One such example is [¹²⁵I]HY-3-24, a radioiodinated ligand that has demonstrated high potency and selectivity for the D3R. frontiersin.orgnih.govfrontiersin.org In studies, HY-3-24 showed a high affinity for the D3R with a Kᵢ value of 0.67 ± 0.11 nM, while its affinity for the D2R was significantly lower at 86.7 ± 11.9 nM, indicating approximately 129-fold selectivity for the D3R. frontiersin.orgnih.gov

The process of these assays typically involves incubating a source of D3 receptors, such as cell lines engineered to express the receptor or animal brain tissue homogenates, with the radioligand and varying concentrations of the antagonist being tested. frontiersin.orgnih.gov By measuring the displacement of the radioligand by the test compound, researchers can calculate its binding affinity (Kᵢ), a measure of how tightly the compound binds to the receptor. researchgate.net These assays are crucial for the initial screening and characterization of potential D3R antagonist drug candidates. researchgate.net

RadioligandReceptor TargetKey Findings
[³H]-methylspiperoneD3 ReceptorUsed in parallel with fluorescent ligands to validate binding results. ut.ee
[¹²⁵I]HY-3-24D3 ReceptorHigh potency (Kᵢ = 0.67 nM) and ~129-fold selectivity over D2R. frontiersin.orgnih.gov
[¹²⁵I]IABND2/D3/D4 ReceptorsUsed to determine the binding affinities of compounds like HY-3-24. frontiersin.org

In Vitro Functional Assays for Receptor Activity Profiling

Beyond simply binding to the receptor, it is crucial to understand how a potential antagonist affects the receptor's activity. In vitro functional assays are employed to profile the functional consequences of ligand binding, determining whether a compound acts as an antagonist, agonist, or partial agonist.

Dopamine receptors, including the D3R, are G protein-coupled receptors (GPCRs) that trigger downstream signaling pathways upon activation. creative-biolabs.com A common method to assess D3R antagonist activity is to measure changes in the intracellular second messenger, cyclic AMP (cAMP). frontiersin.orgcreative-biolabs.com D3 receptors typically couple to inhibitory G proteins (Gαi/o), which suppress the production of cAMP. frontiersin.org An antagonist will block the effect of an agonist (like dopamine) on cAMP levels.

Another powerful technique is the β-arrestin recruitment assay. nih.govmdpi.com This assay measures the recruitment of the protein β-arrestin to the receptor, a key step in receptor desensitization and signaling. nih.gov For example, in a study comparing the functional potencies of two PET ligands, Fallypride and FTP, a β-arrestin recruitment assay was used. nih.govmdpi.com In the presence of dopamine, Fallypride demonstrated high potency in antagonizing the D3R with an IC₅₀ of approximately 1.7 nM, while FTP was much less potent. nih.govmdpi.com

These functional assays are critical for characterizing the pharmacological profile of a D3R antagonist and predicting its potential in vivo effects. nih.gov

Assay TypePrincipleExample Application
cAMP AssayMeasures changes in intracellular cyclic AMP levels, a downstream signaling molecule of D3R activation. frontiersin.orgcreative-biolabs.comDetermining if a compound blocks dopamine-induced inhibition of cAMP production.
β-Arrestin Recruitment AssayQuantifies the recruitment of β-arrestin to the D3 receptor upon ligand binding. nih.govmdpi.comComparing the functional potency of D3R antagonists like Fallypride and FTP. nih.govmdpi.com
GTPγS Binding AssayMeasures the binding of a non-hydrolyzable GTP analog to G proteins upon receptor activation. researchgate.netAssessing agonist potency and efficacy at D2 and D3 receptors. researchgate.net

In Vivo Microdialysis for Neurochemical Monitoring

To understand the effects of a dopamine D3 receptor antagonist on brain chemistry in a living organism, researchers often turn to in vivo microdialysis. nih.govnih.gov This technique allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals. nih.gov

A small, semi-permeable microdialysis probe is surgically implanted into a brain area of interest, such as the nucleus accumbens, which has a high expression of D3 receptors. nih.govfrontiersin.org The probe is then perfused with a physiological solution, and the dialysate, containing neurotransmitters and their metabolites from the surrounding tissue, is collected for analysis. nih.govnih.gov This allows for the measurement of changes in the levels of dopamine and other neurochemicals in response to the administration of a D3R antagonist. nih.gov

For example, studies have shown that D3 receptor knockout mice exhibit increased basal dopamine release in the nucleus accumbens. nih.govnih.gov This suggests that D3 receptors normally act to inhibit dopamine release. By using microdialysis, researchers can investigate whether a D3R antagonist produces a similar effect, providing crucial information about its mechanism of action in the brain. nih.govpitt.edu The temporal resolution of microdialysis has been improving, with some methods allowing for sample collection at one-minute intervals, providing a more detailed picture of neurotransmitter dynamics. nih.gov

Preclinical Positron Emission Tomography (PET) Imaging for Receptor Occupancy

Preclinical Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of receptor occupancy in the living brain. This is a critical step in drug development, as it helps to determine the relationship between the dose of a drug and the extent to which it binds to its target receptor.

For D3 receptor antagonist research, PET studies often utilize radiotracers that bind to D3 receptors. One such radiotracer is [¹¹C]-(+)-PHNO, which has a higher selectivity for D3 receptors compared to traditional ligands like [¹¹C]raclopride. nih.govfrontiersin.org By performing PET scans before and after the administration of a D3R antagonist, researchers can measure the displacement of the radiotracer and thereby calculate the receptor occupancy of the antagonist at different doses. nih.gov

A study in healthy human volunteers used this methodology with the selective D3 receptor antagonist GSK598809. nih.gov The results showed that the antagonist selectively displaced [¹¹C]-(+)-PHNO in brain regions rich in D3 receptors, such as the globus pallidus and substantia nigra, allowing for the first in vivo quantification of D3 receptor availability in the human brain. nih.gov This type of data is invaluable for guiding dose selection in clinical trials.

Another example involves the PET ligands [¹⁸F]Fallypride and [¹⁸F]Fluortriopride (FTP). nih.gov While both bind to the D3R with high affinity, in vivo PET studies revealed that [¹⁸F]Fallypride can bind to the D3R under normal conditions, whereas [¹⁸F]FTP requires the depletion of synaptic dopamine to effectively image the receptor. nih.gov This highlights the ability of PET to discern subtle but important differences in the in vivo behavior of D3R ligands.

Electrophysiological Recordings of Neuronal Activity

Electrophysiological recordings provide a direct measure of the electrical activity of neurons, offering insights into how dopamine D3 receptor antagonists modulate neuronal function at the cellular level. These techniques can be applied both in vitro, using brain slices, and in vivo, in anesthetized or freely moving animals. researchgate.netresearchgate.netnih.gov

In vitro electrophysiology allows for detailed investigation of the effects of D3R antagonists on the intrinsic properties of specific neuronal populations. For example, by recording from neurons in brain slices, researchers can determine how a D3R antagonist alters neuronal firing patterns, membrane potential, and synaptic transmission. jneurosci.org Studies have used this approach to show that D1 and D2 receptor activation has opposing effects on the activity of striatal neurons. nih.gov

In vivo electrophysiological recordings can be combined with other techniques, such as reverse microdialysis, to simultaneously manipulate the local neurochemical environment and record the resulting changes in neuronal activity. nih.gov For instance, the local application of a D2 receptor antagonist, eticlopride, via a microdialysis probe while recording from nearby striatal neurons revealed a significant increase in their excitability. nih.gov This demonstrates the powerful tonic inhibitory influence of D2-like receptors, including the D3R, on striatal neuron activity. nih.gov Such studies are crucial for understanding the functional consequences of D3 receptor blockade on neural circuits. nih.gov

Utilization of Genetic Models (e.g., D3 Receptor Knockout Mice) in Behavioral Studies

The use of genetic models, particularly D3 receptor knockout (D3R-KO) mice, has been instrumental in elucidating the role of the D3 receptor in various behaviors and in validating the effects of D3R antagonists. These mice lack a functional D3 receptor gene, allowing researchers to study the consequences of its absence. mit.eduresearchgate.net

Behavioral studies comparing D3R-KO mice to their wild-type littermates have provided significant insights. For instance, some studies have reported that D3R-KO mice show attenuated locomotor responses to cocaine and reduced rewarding effects of the drug, suggesting a role for the D3R in mediating these effects. nih.gov Conversely, other research has indicated that D3R-KO mice exhibit increased vulnerability to heroin self-administration, suggesting that the D3R may normally function to limit opioid intake. nih.gov

Translational Perspectives and Future Directions in Preclinical Research for Dopamine D3 Receptor Antagonist 2

Preclinical Evidence Supporting Therapeutic Rationale for Central Nervous System Disorders

The dopamine (B1211576) D3 receptor (D3R) has emerged as a significant target in the development of treatments for a variety of central nervous system (CNS) disorders. nih.govresearchgate.netbohrium.comfao.org Preclinical research provides a strong basis for the therapeutic potential of D3R antagonists in conditions such as schizophrenia, substance use disorder, Parkinson's disease, and depression. nih.govresearchgate.netnih.gov

In models of schizophrenia , D3R antagonists have demonstrated efficacy. This is supported by genetic and postmortem studies indicating increased D3R expression in individuals with schizophrenia. nih.gov The therapeutic rationale is further bolstered by the observation that D3R antagonists may alleviate cognitive and emotional symptoms without the motor side effects associated with dopamine D2 receptor (D2R) blockade. nih.gov For instance, the D3R antagonist F17464 has shown a promising antipsychotic profile in preclinical models. mdpi.com

For substance use disorder , preclinical evidence strongly suggests that D3R antagonists can be effective. nih.govnih.gov Increased D3R density has been observed in individuals with cocaine and methamphetamine addiction. nih.gov D3R antagonists have been shown to reduce drug-seeking behavior in animal models of addiction to substances like cocaine and heroin. nih.govnih.gov For example, compounds like VK4-116 and VK4-40 have been effective in reducing opioid reward and relapse in preclinical studies. nih.gov

In the context of Parkinson's disease , while dopamine agonists are a mainstay of treatment, the role of D3R antagonists is also being explored. nih.govresearchgate.net Altered D3R signaling is associated with Parkinson's disease, and selective D3R ligands may offer a way to modulate the dopaminergic system with fewer side effects. nih.gov

Furthermore, preclinical studies suggest a role for D3R antagonists in treating depression and restless leg syndrome . nih.govresearchgate.net The involvement of D3Rs in emotional regulation and movement control provides a basis for these potential applications. nih.govresearchgate.net Additionally, research indicates that reducing D3R function can improve cognitive performance, suggesting a potential role for D3R antagonists in addressing cognitive deficits across various CNS disorders. nih.govnih.govmdpi.com

Challenges in Achieving and Demonstrating D3 Receptor Selectivity In Vivo

A primary hurdle in the preclinical development of D3R antagonists is achieving and demonstrating selectivity over the closely related D2R. nih.gov The high degree of structural homology between D3 and D2 receptors, particularly in the orthosteric binding site for dopamine, makes the design of selective ligands a significant challenge. nih.govnih.gov

While many compounds exhibit good selectivity in in vitro binding assays, this often does not translate to in vivo settings. nih.gov For example, D3-preferring agonists can produce D2-mediated effects at higher doses, complicating the interpretation of behavioral studies. nih.govmdpi.com This lack of in vivo selectivity can lead to a blurred understanding of the specific roles of D3R in complex behaviors. nih.gov

Demonstrating target engagement and selectivity in living organisms presents another layer of difficulty. Positron Emission Tomography (PET) imaging is a valuable tool, but the development of highly selective D3R PET ligands has been hampered by the same structural similarities to D2R. mdpi.comnih.gov Current PET radiotracers for D3R imaging also bind to D2R, making it difficult to disentangle the signals from the two receptor subtypes. nih.gov

Furthermore, the functional state of the receptor can influence ligand binding and selectivity. The presence of different receptor conformations (e.g., active vs. inactive states) can alter how a ligand interacts with the receptor, and these dynamics are not always captured by standard in vitro assays. elifesciences.org The cellular environment, including the expression levels of interacting proteins like G-proteins and arrestins, can also impact the observed functional selectivity of a compound. nih.gov

Strategies for Developing Novel D3 Receptor Ligands with Optimized Preclinical Profiles

To overcome the challenges of selectivity, researchers are employing several innovative strategies to develop novel D3R ligands with improved preclinical characteristics.

One prominent approach is structure-based drug design , which has been greatly aided by the resolution of the D3R crystal structure. nih.govnih.govmdpi.com This detailed structural information allows for the rational design of ligands that can exploit subtle differences between the D3R and D2R. A key area of focus is the secondary binding pocket (SBP), which shows more divergence between the two receptor subtypes than the highly conserved orthosteric binding site (OBS). nih.govnih.gov By designing ligands that interact with this SBP, greater selectivity can be achieved.

Scaffold hybridization is another strategy, where different pharmacophores are combined to create novel chemical entities. nih.gov This can lead to the discovery of bitopic ligands that bind to both the OBS and the SBP, enhancing both potency and selectivity.

High-throughput screening of large chemical libraries is also being used to identify novel D3R-selective antagonist scaffolds. acs.org This approach can uncover unique chemical structures with unexpected properties, such as the positive allosteric modulator (PAM)-antagonist activity seen with the compound MLS6357. acs.org

Furthermore, there is a growing interest in developing multi-target ligands , which are designed to interact with D3R and other receptors, such as serotonin (B10506) receptors. nih.govnih.gov This can offer a more comprehensive therapeutic approach for complex disorders like schizophrenia, where multiple neurotransmitter systems are implicated.

Computational methods, including molecular docking and molecular dynamics simulations , are integral to these strategies. nih.govmdpi.comresearchgate.net These techniques allow for the prediction of ligand binding modes and the rationalization of structure-activity relationships, guiding the synthesis of more optimized compounds.

Elucidating Complex D3 Receptor Dynamics and Biased Signaling Pathways

The traditional view of receptor signaling is being replaced by a more nuanced understanding of complex receptor dynamics, including the concept of biased signaling or functional selectivity. nih.govnih.govmdpi.com This refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). nih.govnih.gov

For the D3R, which couples to inhibitory Gαi/o proteins, biased agonists have emerged as a promising therapeutic strategy. nih.gov The idea is to design ligands that selectively engage pathways associated with therapeutic effects while avoiding those that lead to side effects like receptor desensitization or tolerance. nih.govnih.gov For example, the G-protein biased D3R agonist SK609 has shown efficacy in a preclinical model of Parkinson's disease. mdpi.comnih.gov

Elucidating the molecular mechanisms that underlie biased signaling is a key area of ongoing research. All-atom molecular dynamics simulations are being used to investigate the distinct conformational changes in the D3R that are induced by biased versus unbiased agonists. nih.govmdpi.com These studies are revealing how different ligands can stabilize specific receptor conformations that favor interaction with either G-proteins or β-arrestins. nih.gov

Researchers are also exploring the role of receptor phosphorylation in dictating biased agonism. nih.govmdpi.com Different phosphorylation patterns on the receptor, induced by different agonists, may be a key determinant of which signaling partners are recruited. nih.gov Untargeted phosphoproteomics is being used to identify these unique phosphorylation signatures. mdpi.com

Understanding the dynamics of the D3R, including its ability to form homodimers and heterodimers, is also crucial. nih.gov These receptor complexes can have different signaling properties compared to monomeric receptors, adding another layer of complexity to D3R pharmacology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.